Di(2-acetoxy-n-propyl)amine

Description

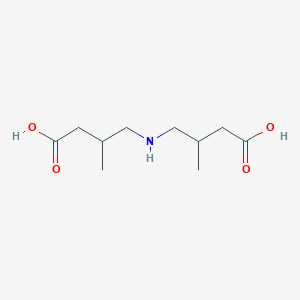

Structure

3D Structure

Properties

CAS No. |

100700-31-0 |

|---|---|

Molecular Formula |

C10H19NO4 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

PHCVDJRANJTXAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)CNCC(C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Di 2 Acetoxy N Propyl Amine and Its Analogues

Direct Synthesis of Di(2-acetoxy-n-propyl)amine

While a direct one-pot synthesis of this compound is not commonly described, its formation is logically approached through a two-stage process: the synthesis of the precursor Di(2-hydroxy-n-propyl)amine, followed by its acetylation.

Amination Routes to this compound Precursors

The key precursor for this compound is Di(2-hydroxy-n-propyl)amine. This secondary amino alcohol can be synthesized through several amination pathways. A primary method is the reductive amination of hydroxyacetone (B41140) with an amine in the presence of a reducing agent. wikipedia.orgfkit.hr In this process, hydroxyacetone first reacts with an amino-containing compound to form an imine intermediate, which is then reduced to the desired amine. wikipedia.org

Another significant route is the direct amination of 1,2-propanediol. This reaction can be catalyzed by various heterogeneous catalysts, often based on transition metals like nickel or copper. fkit.hr The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity towards the desired secondary amine over primary or tertiary amines. For instance, nickel-catalyzed reductive amination of alcohols is a known method for forming amines. wikipedia.org

Table 1: Illustrative Amination Routes to Di(2-hydroxy-n-propyl)amine This table presents generalized conditions for the synthesis of secondary amino alcohols analogous to Di(2-hydroxy-n-propyl)amine, as specific data for this compound is not readily available.

| Starting Material | Reagents | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Hydroxyacetone | Ammonia (B1221849), H₂ | Nickel or Copper-based | 130-220°C, High Pressure | Di(2-hydroxy-n-propyl)amine |

| 1,2-Propanediol | Ammonia | Co-Ba-Fe/γ-Al₂O₃ | High Temperature and Pressure | Di(2-hydroxy-n-propyl)amine |

Esterification and Acetylation Reactions for this compound Formation

Once the Di(2-hydroxy-n-propyl)amine precursor is obtained, the final step is the esterification or acetylation of the two hydroxyl groups. This is a common transformation in organic synthesis. quora.com The most frequently used reagents for this purpose are acetic anhydride (B1165640) or acetyl chloride. tandfonline.comnih.gov These reagents react with the hydroxyl groups of the precursor to form the corresponding acetate (B1210297) esters.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and also neutralizes the acidic byproduct (acetic acid or hydrochloric acid) generated during the reaction. cerritos.edu Alternatively, the reaction can be performed under acidic conditions. nih.gov Solvent-free and catalyst-free methods for the acetylation of alcohols and amines have also been developed, often requiring elevated temperatures. mdpi.comresearchgate.net

Table 2: General Acetylation Conditions for Di(2-hydroxy-n-propyl)amine This table provides representative conditions for the acetylation of amino alcohols.

| Starting Material | Acetylation Reagent | Catalyst/Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Di(2-hydroxy-n-propyl)amine | Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane or neat | Room Temperature to Reflux | This compound |

| Di(2-hydroxy-n-propyl)amine | Acetyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | 0°C to Room Temperature | This compound |

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in both the formation of the precursor and its subsequent acetylation, influencing reaction rates, yields, and selectivity.

In the context of amination, particularly the reductive amination of alcohols, base catalysis can be employed. wikipedia.org For the esterification step, both acid and base catalysis are common. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com Base catalysts, as mentioned earlier, facilitate the reaction by deprotonating the alcohol, increasing its nucleophilicity, and also by scavenging the acidic byproducts. cerritos.edu

Transition metal catalysis is particularly significant in the synthesis of the amine precursor. acs.org A variety of transition metals, including nickel, copper, cobalt, rhodium, and ruthenium, have been shown to catalyze the amination of diols. mdpi.comacs.orgresearchgate.net These catalysts operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is first dehydrogenated to an aldehyde or ketone, which then undergoes amination, followed by hydrogenation of the resulting imine. researchgate.net

For the synthesis of chiral amines, transition metal complexes with chiral ligands are extensively used in asymmetric hydrogenation reactions. acs.org Metals like iridium, rhodium, and ruthenium, when complexed with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities in the hydrogenation of imines to chiral amines. acs.orgresearchgate.netrsc.org

Table 3: Examples of Catalysts in the Synthesis of Amino Alcohols and their Derivatives This table illustrates the types of catalysts used in reactions relevant to the synthesis of this compound and its analogues.

| Reaction Step | Catalyst Type | Specific Example | Role of Catalyst |

|---|---|---|---|

| Amination of Diols | Heterogeneous Transition Metal | Co-Ba-Fe/γ-Al₂O₃ | Facilitates dehydrogenation and hydrogenation steps. mdpi.com |

| Reductive Amination | Homogeneous Transition Metal | [Cp*IrCl₂(bmim)] | Catalyzes amination and dehydration. rsc.org |

| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the acetylating agent to increase reactivity. youtube.com |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Ir/(R)-SpiroPAP | Enables enantioselective synthesis of chiral amines. researchgate.net |

Stereochemical Control and Enantioselective Synthesis of this compound and its Chiral Analogues

The synthesis of chiral this compound or its analogues, where the stereocenters at the 2-position of the propyl chains are controlled, requires enantioselective methods. A primary strategy involves the asymmetric synthesis of the chiral 1,2-amino alcohol precursor. acs.orgnih.gov This can be achieved through the asymmetric hydrogenation of α-amino ketones using chiral transition metal catalysts. researchgate.netrsc.org Catalytic systems based on iridium, rhodium, and ruthenium with chiral ligands have demonstrated high efficiency in producing chiral 1,2-amino alcohols with excellent enantioselectivities. researchgate.netrsc.orgacs.org

Another approach is the kinetic resolution of a racemic mixture of the amino alcohol precursor. This can be accomplished through enzymatic or chemical methods. For example, a chiral acylating agent can be used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Furthermore, chiral aldehyde catalysis has emerged as a strategy for the asymmetric α-functionalization of primary amines, providing another potential route to chiral amine precursors. nih.gov The development of chiral Brønsted acids as organocatalysts also offers a metal-free alternative for various asymmetric transformations leading to chiral amines. researchgate.net

Table 4: Strategies for Stereochemical Control in the Synthesis of Chiral Amino Alcohols This table outlines general approaches for the enantioselective synthesis of chiral 1,2-amino alcohols.

| Strategy | Description | Example Catalyst/Reagent |

|---|---|---|

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral α-amino ketone or imine. | Iridium or Rhodium complexes with chiral phosphine ligands. researchgate.netrsc.org |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral acylating agents or enzymes (lipases). |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Chiral amino acids or carbohydrates. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Chiral Brønsted acids or chiral aldehydes. nih.govresearchgate.net |

Synthesis of Chemically Modified this compound Derivatives

The synthesis of this compound and its derivatives involves multi-step chemical transformations, starting from readily available precursors. These methodologies allow for the introduction of various functional groups and the incorporation of the molecule into larger polymeric structures.

Preparation of Di(2-hydroxy-n-propyl)amine and its Acetylation to this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the precursor Di(2-hydroxy-n-propyl)amine, also known as Diisopropanolamine (B56660) (DIPA), which is then acetylated.

Synthesis of Di(2-hydroxy-n-propyl)amine (Diisopropanolamine)

Diisopropanolamine is commercially produced through the reaction of ammonia with propylene (B89431) oxide. wikipedia.orggoogle.com This reaction yields a mixture of mono-, di-, and triisopropanolamine. The reaction mechanism involves the nucleophilic attack of ammonia on the epoxide ring of propylene oxide. The initial reaction forms isopropanolamine. Subsequent reactions of isopropanolamine with additional propylene oxide molecules lead to the formation of diisopropanolamine and triisopropanolamine. google.com

The ratio of the products can be controlled by adjusting the molar ratio of the reactants. A higher molar ratio of ammonia to propylene oxide favors the production of isopropanolamine, while a lower ratio increases the yield of di- and triisopropanolamine. google.com The products are then separated by fractional distillation. google.com

Acetylation of Di(2-hydroxy-n-propyl)amine

The second step is the acetylation of the two hydroxyl groups of Di(2-hydroxy-n-propyl)amine to form this compound. Acetylation is a common organic transformation that introduces an acetyl functional group into a compound. nih.gov For this precursor, both the secondary amine and the two hydroxyl groups are potential sites for acetylation. However, selective acetylation of the hydroxyl groups can be achieved under specific reaction conditions.

Common acetylating agents include acetic anhydride and acetyl chloride. researchgate.netdoubtnut.com The reaction is often carried out in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct (acetic acid or hydrochloric acid). When acetylating a compound with both amine and hydroxyl groups, chemoselectivity can be a challenge. However, N-acylation is generally a facile process. researchgate.netresearchgate.net To favor O-acetylation, the amine group could be protected first, followed by acetylation of the hydroxyls and subsequent deprotection. Alternatively, reaction conditions can be optimized to favor the desired product. For instance, treatment with glacial acetic acid has been shown to result in acetoxy derivatives. nih.govresearchgate.net

A variety of catalysts can be employed to promote the acetylation reaction, including Lewis acids and solid acid catalysts. Solvent-free conditions have also been developed, offering a greener alternative. researchgate.net The choice of reagent, catalyst, and reaction conditions can significantly impact the yield and purity of the final product. rsc.org

Below is a table summarizing various conditions for the N-acetylation of amines, which can be adapted for the O-acetylation of diols.

| Acetylating Agent | Catalyst/Medium | Key Features | Yield |

|---|---|---|---|

| Acetic Anhydride | Solvent-free, Iodine | Mild conditions, high selectivity. researchgate.net | Good to Excellent researchgate.net |

| Acetyl Chloride | Alkaline medium | Forms N,N-dialkylacetamide from secondary amines. doubtnut.com | High doubtnut.com |

| Acetic Anhydride | Aqueous medium (with NaHCO3) | Works for amine hydrochlorides, no chromatography needed. researchgate.net | Good researchgate.net |

| Ethyl Acetate / Butyl Acetate | Acetic Acid (catalytic) | Inexpensive acyl source, applicable to a broad range of amides. rsc.org | Excellent rsc.org |

| Acetonitrile | Alumina, Continuous-flow | Utilizes a milder reagent, catalyst is reusable. nih.gov | Good to Excellent nih.gov |

Synthesis of N-substituted Derivatives of this compound

The secondary amine group in this compound provides a reactive site for further functionalization through N-substitution. This allows for the synthesis of a wide array of derivatives with tailored properties. Common N-substitution reactions include alkylation and acylation.

N-Alkylation: This involves the reaction of the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent allows for the introduction of various alkyl groups onto the nitrogen atom.

N-Acylation: This reaction introduces an acyl group to the nitrogen atom and is typically carried out using an acyl chloride or an acid anhydride. The resulting N-acyl derivatives are amides. This modification can alter the chemical properties of the parent molecule, for instance, by changing its basicity and nucleophilicity.

The synthesis of N-substituted derivatives often requires careful control of reaction conditions to avoid side reactions, such as quaternization of the amine or reactions involving the acetoxy groups. The presence of a base is often necessary to neutralize the acid byproduct.

Incorporation of this compound into Polymeric Structures

The functional groups present in this compound allow for its incorporation into polymeric materials, either by acting as a monomer or by being attached to a pre-existing polymer chain. This can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or chemical reactivity.

While this compound itself is not a typical monomer for addition polymerization, its structural motifs are found in monomers used for creating functional polymers. Monomers containing acetoxy or, more generally, ester functionalities can be polymerized through various mechanisms, most commonly free-radical polymerization.

For example, vinyl acetate is a well-known acetoxy-functionalized monomer that is polymerized on a large scale to produce polyvinyl acetate. The polymerization is typically initiated by a radical initiator. The resulting polymer contains pendant acetoxy groups which can be subsequently hydrolyzed to yield polyvinyl alcohol. This two-step process is a common strategy to obtain polymers with hydroxyl functionalities, as the direct polymerization of vinyl alcohol is not feasible.

An alternative and versatile approach to incorporate this compound into a polymer is through post-polymerization modification. This strategy involves the chemical modification of a pre-synthesized polymer with reactive side chains.

For this purpose, a polymer with suitable electrophilic functional groups, such as epoxide or alkyl halide groups, would be required. The secondary amine of this compound can then react with these sites via nucleophilic substitution or ring-opening reactions. For instance, a polymer containing glycidyl (B131873) methacrylate (B99206) units has reactive epoxide rings in its side chains that can be opened by amines. This method allows for the covalent attachment of the this compound moiety along the polymer backbone.

This approach offers the advantage of using well-defined precursor polymers, allowing for good control over the final polymer structure and the degree of functionalization.

| Strategy | Description | Example Monomer/Polymer | Reaction Type |

|---|---|---|---|

| Direct Polymerization | Polymerization of monomers containing acetoxy or related functional groups. | Vinyl Acetate | Free-Radical Polymerization |

| Post-Polymerization Modification | Attaching the target molecule to a pre-formed polymer chain with reactive groups. | Poly(glycidyl methacrylate) | Epoxide Ring-Opening by Amine |

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields, purity, and cost-effectiveness. This involves a systematic study of various reaction parameters for both the formation of the diol precursor and the subsequent acetylation step.

Optimization of Di(2-hydroxy-n-propyl)amine Synthesis:

In the synthesis of the diol precursor from ammonia and propylene oxide, key parameters to optimize include:

Molar Ratio of Reactants: As mentioned, adjusting the ammonia to propylene oxide ratio is the primary method to control the product distribution between mono-, di-, and triisopropanolamine. google.com

Temperature and Pressure: These reactions are typically carried out at elevated temperatures (e.g., 148-155 °C) and high pressures (e.g., 16.0-18.0 MPa) to ensure a sufficient reaction rate. google.com Fine-tuning these parameters can maximize the yield of the desired diol.

Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve selectivity and reaction rates.

Optimization of the Acetylation Step:

For the acetylation of Di(2-hydroxy-n-propyl)amine, several factors can be optimized to enhance the yield and selectivity:

Choice of Acetylating Agent: The reactivity of the acetylating agent (e.g., acetic anhydride vs. acetyl chloride) can influence the reaction rate and the formation of byproducts. researchgate.net

Catalyst Selection: The use of a catalyst can significantly accelerate the reaction. Optimizing the type and loading of the catalyst is important. For instance, in related N-acylation reactions, catalyst loadings as low as 10 mol% have proven effective. rsc.org

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions can be an efficient and environmentally friendly option. researchgate.net

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion without promoting decomposition or side reactions.

Purification Method: The final yield and purity are also dependent on the method of isolation and purification. Techniques like distillation, crystallization, or chromatography may be employed, and their efficiency can be optimized.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal conditions for the synthesis.

Influence of Reaction Conditions (Temperature, Pressure, Solvent, Reagent Ratios)

The synthesis of secondary amines, such as the core diamine structure of this compound, is often achieved through the N-alkylation of a primary amine. The conditions of this reaction must be carefully optimized to favor the desired dialkylation while minimizing over-alkylation to tertiary amines or quaternary ammonium (B1175870) salts.

Temperature: Reaction temperature is a critical parameter that significantly influences the rate of N-alkylation. Generally, higher temperatures accelerate the reaction. However, excessive heat can lead to the formation of undesired by-products through side reactions such as elimination or decomposition of reactants and products. For instance, in related amination reactions, optimal temperatures can range from ambient to elevated temperatures, often in the realm of 80°C to 150°C, depending on the specific reactants and catalyst used.

Pressure: The use of pressure is particularly relevant when dealing with volatile reactants, such as ammonia or low-boiling-point amines. In a closed system, elevated pressure can increase the concentration of a gaseous reactant in the liquid phase, thereby accelerating the reaction rate. For the synthesis of related propylamine (B44156) derivatives, hydrogenation steps are often carried out under significant hydrogen pressure, for example, up to 4.0 MPa, to ensure the efficient reduction of nitrile intermediates.

Solvent: The choice of solvent can profoundly impact the reaction's outcome. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key considerations. Nonpolar organic solvents are sometimes employed to facilitate the reaction and subsequent product separation. In some patented procedures for similar amine syntheses, solvents like ethylene (B1197577) dichloride have been utilized. google.com The ability of the solvent to be recycled without extensive treatment is also an important factor for industrial applications. google.com

Reagent Ratios: The molar ratio of the amine to the alkylating agent is a crucial factor in controlling the degree of alkylation. An excess of the primary amine can be used to favor the formation of the secondary amine and reduce the likelihood of over-alkylation to the tertiary amine. Conversely, an excess of the alkylating agent would promote the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.com The careful and controlled addition of reagents, such as the dropwise addition of an alkylating agent, can also help to manage the reaction exotherm and improve selectivity.

Below is an interactive data table summarizing the general influence of reaction conditions on N-alkylation reactions relevant to the synthesis of this compound analogues.

| Reaction Condition | General Influence on N-Alkylation | Potential Issues with Non-Optimal Conditions |

| Temperature | Higher temperature generally increases reaction rate. | Excessive heat can lead to decomposition and by-product formation. |

| Pressure | Increased pressure can enhance the concentration of gaseous reactants. | Requires specialized equipment and careful monitoring. |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Poor solvent choice can lead to low yield and difficult purification. |

| Reagent Ratios | Controls the degree of alkylation (mono- vs. di- vs. tri-alkylation). | Incorrect ratios can lead to a mixture of products and low selectivity. |

By-product Analysis and Mitigation Strategies in this compound Synthesis

A significant challenge in the synthesis of this compound is the potential for the formation of various by-products. The primary goals of by-product mitigation are to improve the yield and purity of the desired product and to simplify the downstream purification process.

The most common by-products in N-alkylation reactions are the result of over-alkylation. Starting from a primary amine, the reaction can proceed to form the desired secondary amine, but can continue to form a tertiary amine and ultimately a quaternary ammonium salt. The product amine is often more nucleophilic than the starting amine, which can lead to this "runaway" alkylation. masterorganicchemistry.com

Mitigation Strategies for Over-alkylation:

Controlling Reagent Stoichiometry: Using a significant excess of the starting primary amine can statistically favor the mono- or di-alkylation and suppress the formation of the tertiary amine.

Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent can help to maintain a low concentration of it in the reaction mixture, thereby reducing the chance of multiple alkylations on the same nitrogen atom.

Use of Protecting Groups: In some synthetic strategies, one of the N-H bonds of a primary amine can be temporarily protected to prevent over-alkylation. The protecting group is then removed in a subsequent step.

Another potential source of by-products arises from the reactants themselves or from side reactions. For instance, if the synthesis involves the reduction of a nitrile to form the amine, incomplete reduction can leave residual nitrile in the final product.

Analysis and Mitigation of Other By-products:

Chromatographic and Spectroscopic Analysis: Techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying by-products. chalmers.se

Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction. For example, in hydrogenation steps, different catalysts can lead to varying degrees of reduction and by-product formation. google.com

Purification Methods: Distillation, crystallization, and chromatography are common methods used to remove by-products from the final product. A patented method for a related compound involved washing and layering to separate the product from impurities. google.com

The following table outlines common by-products in analogous amine syntheses and strategies for their mitigation.

| By-product Type | Formation Pathway | Mitigation Strategy |

| Tertiary Amine | Over-alkylation of the secondary amine. | Use excess primary amine; slow addition of alkylating agent. |

| Quaternary Ammonium Salt | Over-alkylation of the tertiary amine. | Strict control of reagent stoichiometry. masterorganicchemistry.com |

| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction time, temperature, and catalyst. |

| Products of Side Reactions | Elimination, decomposition, etc. | Careful control of temperature and choice of solvent. |

By carefully controlling the reaction conditions and implementing effective by-product mitigation strategies, it is possible to achieve a high-yield and high-purity synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Studies of Di 2 Acetoxy N Propyl Amine

Nucleophilic Reactivity of the Amine Nitrogen in Di(2-acetoxy-n-propyl)amine

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. libretexts.org As a secondary amine, its reactivity is influenced by both electronic and steric factors. The two propyl groups present a moderate level of steric hindrance around the nitrogen, which can affect the rate of its reactions with bulky electrophiles. Furthermore, the electron-withdrawing nature of the two nearby acetoxy groups is expected to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to a simple dialkylamine like di-n-propylamine.

Reactions with Electrophilic Species

Secondary amines readily react with a variety of electrophiles. The reactions typically involve the nitrogen's lone pair attacking an electrophilic atom, leading to the formation of a new covalent bond.

Alkylation: In reactions with alkyl halides, such as methyl iodide, the amine nitrogen acts as a nucleophile in an SN2 reaction. This process leads to the formation of a tertiary ammonium (B1175870) salt. libretexts.org Due to the initial formation of a salt, a base is often required to deprotonate the ammonium ion, yielding the neutral tertiary amine, which can then be further alkylated to form a quaternary ammonium salt. libretexts.org

Acylation: Acylation with electrophiles like acyl chlorides or acid anhydrides is a characteristic reaction of primary and secondary amines. libretexts.orgbritannica.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism to form a stable tertiary amide. pearson.comsimply.science This reaction is generally rapid and effectively irreversible due to the formation of a stable amide bond and the neutralization of the HCl byproduct by a base. libretexts.org

| Electrophile Class | Specific Example | Expected Product Type | General Mechanism |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Ammonium Salt | Nucleophilic Substitution (SN2) |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Tertiary Amide | Nucleophilic Acyl Substitution |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Tertiary Amide | Nucleophilic Acyl Substitution |

Role in Condensation and Addition Reactions

The nucleophilic nitrogen of this compound can also participate in condensation and addition reactions, which are fundamental processes in organic synthesis.

Condensation Reactions: While the direct reaction between a carboxylic acid and an amine is often difficult due to acid-base neutralization, heating the resulting ammonium carboxylate salt above 100°C can drive off water and form an amide. libretexts.org More efficiently, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide formation at room temperature. libretexts.org Secondary amines can also react with aldehydes and ketones in an acid-catalyzed reversible reaction to form enamines. libretexts.org This reaction involves the initial formation of a carbinolamine intermediate, followed by the elimination of water.

Addition Reactions (Aza-Michael Addition): Secondary amines can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the Aza-Michael addition. The amine's lone pair attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound. This reaction is a powerful tool for C-N bond formation.

Ester Hydrolysis and Transesterification Reactions of the Acetoxy Groups in this compound

The two acetoxy groups in this compound are susceptible to hydrolysis, a reaction where water cleaves the ester bond to yield a carboxylic acid (acetic acid) and an alcohol (di(2-hydroxy-n-propyl)amine). This transformation can be catalyzed by acids, bases, or enzymes. libretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification and is an equilibrium-controlled process. chemistrysteps.comstudy.com The mechanism involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (typically a hydronium ion, H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. chemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving alcohol group.

Elimination: The protonated alcohol group is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. chemguide.co.uk

For this compound, the amine nitrogen would also be protonated under acidic conditions, forming an ammonium ion. This positive charge could potentially influence the rate of hydrolysis through electronic effects.

Base-Catalyzed Hydrolysis

Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemistrysteps.com The hydroxide (B78521) ion (OH⁻) is a strong nucleophile and directly attacks the carbonyl carbon of the ester. wikipedia.org

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion as the leaving group.

Acid-Base Reaction: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt and an alcohol. chemistrysteps.com

This process is generally faster and more efficient for achieving complete hydrolysis than the acid-catalyzed method. studysmarter.co.uk

| Condition | Catalyst/Reagent | Key Intermediate | Reversibility | Final Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ (catalyst) | Protonated Carbonyl | Reversible | Carboxylic Acid + Alcohol |

| Basic | OH⁻ (reagent) | Tetrahedral Alkoxide | Irreversible | Carboxylate Salt + Alcohol |

Enzymatic or Biocatalytic Transformations (Chemical Mechanisms Only)

Enzymes, particularly those from the lipase (B570770) and esterase families, are highly efficient catalysts for ester hydrolysis under mild conditions. slideshare.net The chemical mechanism for many of these enzymes, such as serine hydrolases, involves a catalytic triad (B1167595) of amino acid residues in the active site, typically serine (Ser), histidine (His), and aspartate (Asp) or glutamate (B1630785) (Glu). researchgate.netnih.gov

The catalytic cycle proceeds as follows:

Enzyme-Substrate Complex Formation: The ester substrate binds to the active site of the enzyme.

Nucleophilic Attack and Acyl-Enzyme Intermediate Formation: The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a powerful nucleophile. It attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. stackexchange.com This intermediate then collapses, releasing the alcohol portion of the substrate and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water (acting as a hydroxide ion) attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. stackexchange.com

Product Release and Enzyme Regeneration: This second intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. The carboxylic acid product is released, and the enzyme's catalytic triad is regenerated, ready for another catalytic cycle. researchgate.netstackexchange.com

This enzymatic process is highly specific and occurs at neutral pH and ambient temperatures, offering a green alternative to chemical catalysis. nih.gov

Elimination Reactions Involving this compound

Elimination reactions of amines are fundamental transformations that typically yield alkenes. For a secondary amine like this compound, direct elimination is not feasible as the amino group is a poor leaving group. libretexts.org Consequently, the nitrogen atom must first be converted into a better leaving group, typically a quaternary ammonium salt or a tertiary amine N-oxide. The primary elimination pathways applicable to derivatives of this compound are the Hofmann and Cope eliminations.

Hofmann Elimination: The Hofmann elimination proceeds via an E2 mechanism and involves three main steps. chemistrysteps.comjove.com First, the amine is treated with an excess of methyl iodide in a process known as exhaustive methylation. This converts the secondary amine into a quaternary ammonium iodide salt. Second, this salt is treated with silver oxide and water to exchange the iodide anion for a hydroxide ion, forming a quaternary ammonium hydroxide. wikipedia.orglscollege.ac.in Finally, heating this salt (typically to 100-200 °C) induces elimination, where the hydroxide ion acts as a base, abstracting a β-hydrogen and expelling a neutral trialkylamine as the leaving group. libretexts.orglibretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule". wikipedia.org This rule predicts that the major product will be the least substituted alkene. libretexts.orgwikipedia.org This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible and most acidic β-hydrogen. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com For the this compound derivative, the β-hydrogens are on the methyl groups and the CH2 groups of the propyl chains. Abstraction of a proton from the methyl group would be sterically favored.

Table 1: Steps and Intermediates in the Hofmann Elimination of a this compound Derivative

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Exhaustive Methylation | This compound, excess Methyl Iodide (CH₃I) | N,N-dimethyl-di(2-acetoxy-n-propyl)ammonium iodide |

| 2 | Anion Exchange | Quaternary ammonium iodide, Silver Oxide (Ag₂O), Water (H₂O) | N,N-dimethyl-di(2-acetoxy-n-propyl)ammonium hydroxide |

Cope Elimination: The Cope elimination is another pathway for converting amines to alkenes, but it proceeds through a different mechanism and intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is specific to tertiary amines. masterorganicchemistry.com Therefore, this compound would first need to be alkylated to a tertiary amine (e.g., via reaction with an alkyl halide). This tertiary amine is then oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) to form a tertiary amine N-oxide. masterorganicchemistry.comjk-sci.comalfa-chemistry.com

The actual elimination is a thermal, intramolecular process (Eᵢ) that occurs via a five-membered cyclic transition state. wikipedia.orgalfa-chemistry.comchemistrysteps.com In this concerted step, the oxygen of the N-oxide acts as an internal base, abstracting a β-hydrogen, which leads to the formation of an alkene and an N,N-disubstituted hydroxylamine. masterorganicchemistry.comjk-sci.com A critical requirement for the Cope elimination is that the β-hydrogen and the amine oxide group must be able to adopt a syn-periplanar conformation to form the cyclic transition state. jk-sci.comalfa-chemistry.comchemistrysteps.com Like the Hofmann elimination, the Cope reaction typically favors the formation of the less substituted (Hofmann) product due to steric factors in the transition state. wikipedia.org

Table 2: Plausible Steps for a Cope Elimination Pathway

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | This compound, Alkyl Halide (e.g., CH₃I) | N-alkyl-di(2-acetoxy-n-propyl)amine (a tertiary amine) |

| 2 | N-Oxidation | Tertiary amine intermediate, Oxidizing Agent (e.g., H₂O₂) | N-alkyl-di(2-acetoxy-n-propyl)amine N-oxide |

Pyrolytic Elimination: Another potential transformation is the thermal elimination of the acetoxy groups themselves, analogous to the pyrolysis of esters. wikipedia.org This type of reaction, known as an Eᵢ mechanism, typically requires high temperatures (above 400 °C) and proceeds through a cyclic, six-membered transition state to yield an alkene and a carboxylic acid. wikipedia.org While this reaction is well-known for simple esters, the presence of the amine functionality in this compound could significantly alter the reaction pathway, potentially favoring other decomposition routes. nasa.govnih.gov

Redox Chemistry of this compound

The redox chemistry of this compound is centered on the nitrogen atom of the secondary amine functionality. The lone pair of electrons on the nitrogen makes it susceptible to oxidation, while derivatives of the amine, such as iminium ions, can undergo reduction.

The electrochemical oxidation of aliphatic secondary amines like this compound has been studied extensively and follows a well-established general mechanism. nih.govacs.orgacs.org The process is initiated by the removal of a single electron from the nitrogen atom at the anode, a step that is influenced by structural features of the amine. mdpi.comnih.govrsc.org

One-Electron Oxidation: The amine undergoes a one-electron oxidation to form a radical cation (aminium radical). This initial step is typically the potential-determining step. mdpi.comrsc.org

Deprotonation: The highly unstable radical cation rapidly loses a proton from the nitrogen atom to form a nitrogen-centered radical.

α-Carbon Deprotonation: A subsequent deprotonation occurs at the α-carbon (the carbon atom adjacent to the nitrogen), yielding an α-amino radical.

Second Oxidation: This radical intermediate is then oxidized further at the electrode surface to form a stable iminium cation. acs.org

This iminium cation is the final product of the electrochemical oxidation. The presence of electron-withdrawing acetoxy groups on the propyl chains would be expected to destabilize the forming aminium radical, potentially leading to a higher oxidation potential compared to a simple dialkylamine. scilit.com

Table 3: General Mechanism of Electrochemical Oxidation for a Secondary Amine

| Step | Process | Species | Description |

|---|---|---|---|

| 1 | Initial Oxidation | R₂NH | The secondary amine loses one electron at the anode. |

| 2 | Radical Cation Formation | [R₂NH]•⁺ | A highly reactive aminium radical cation is formed. |

| 3 | Deprotonation | [R₂NH]•⁺ → R₂N• + H⁺ | The radical cation loses a proton to form a neutral aminyl radical. |

| 4 | α-Amino Radical Formation | R₂N• → R'(C•H)NR + H⁺ | Loss of a hydrogen atom from the α-carbon creates a carbon-centered radical. |

The reduction chemistry relevant to this compound primarily involves two types of transformations: the reduction of iminium ions formed during oxidation and the reduction of the ester functionalities within the molecule.

Reduction of Iminium Ions: Iminium ions, the products of the electrochemical oxidation of the amine, can be readily reduced back to the corresponding amine. This transformation is the final step in reductive amination, a powerful method for amine synthesis. wikipedia.orgharvard.edu A variety of hydride-based reducing agents can accomplish this reduction. Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are selective for the reduction of the C=N double bond of imines and iminium ions. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com These reagents are particularly useful as they are less reactive towards carbonyl groups, allowing for selective reductions. organicchemistrytutor.com

Reduction of Acetoxy Groups: The two acetoxy (ester) groups in this compound can be reduced to primary alcohols, which would transform the molecule into N,N-bis(2-hydroxypropyl)amine. Ester reduction requires a powerful reducing agent, as they are less reactive than aldehydes or ketones. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. chemistrysteps.comharvard.edu It is a potent, non-selective hydride source capable of reducing esters, carboxylic acids, and amides. harvard.edujocpr.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide intermediate and decompose any excess reagent. chemistrysteps.comharvard.edu Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions. libretexts.orgrsc.org

Table 4: Reduction of this compound Derivatives

| Derivative Type | Starting Material | Reducing Agent | Product |

|---|---|---|---|

| Iminium Ion | [CH₃CH(OAc)CH₂N=CHCH(OAc)CH₃]⁺ | Sodium Borohydride (NaBH₄) | This compound |

| Ester Groups | this compound | Lithium Aluminum Hydride (LiAlH₄) | N,N-bis(2-hydroxypropyl)amine |

Mechanistic and Kinetic Investigations of Di 2 Acetoxy N Propyl Amine Reactions

Elucidation of Reaction Pathways for Di(2-acetoxy-n-propyl)amine Formation and Transformation

The formation of this compound typically involves the acylation of a precursor amine, while its transformation can lead to various products depending on the reaction conditions. The elucidation of these pathways is fundamental to controlling the outcome of its reactions.

A plausible synthetic route to this compound is the acetylation of di(2-hydroxy-n-propyl)amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction is an example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the acetylating agent. quora.com

Transformation reactions of this compound can include hydrolysis of the ester groups to regenerate the corresponding diol, or other reactions involving the amine functionality. The specific pathways are highly dependent on factors such as pH, temperature, and the presence of catalysts.

The reactions of amines, including the formation and transformation of this compound, can proceed through various reactive intermediates. nih.gov While direct observation of these transient species for this specific compound is not widely reported, their involvement can be inferred from established mechanisms of similar amine reactions.

Carbinolamines: In the formation of N-nitrosamines from secondary amines in the presence of carbonyl compounds, carbinolamines are identified as key precursors to iminium ions. nih.gov Carbinolamines are formed from the reaction of a secondary amine with a carbonyl compound and are in equilibrium with the amine and the iminium ion. nih.gov In the context of this compound transformations, carbinolamine intermediates could potentially form if the compound undergoes reactions involving carbonyl species.

Iminium Ions: Iminium ions are cationic species characterized by a C=N double bond. They are known to be key intermediates in various reactions involving amines. nih.gov For instance, in the nitrosation of secondary amines, the iminium ion can be the dominant intermediate under neutral and basic conditions. nih.gov While not directly implicated in the primary formation of this compound from its diol precursor, iminium ions could play a role in certain transformation or side reactions, particularly if oxidation or reactions with other electrophiles occur.

Nitrenium Ions: Nitrenium ions (R₂N⁺) are reactive intermediates with a positively charged nitrogen atom. wikipedia.org They are often generated from the heterolysis of N-X bonds (where X can be N, O, or a halogen) and are involved in various organic reactions. wikipedia.orgrsc.org Aryl nitrenium ions, in particular, have been studied for their role in DNA damage. imrpress.com For aliphatic amines like this compound, the formation of a nitrenium ion would require specific conditions, such as the presence of a good leaving group on the nitrogen atom. While less common than for aromatic amines, their potential involvement in certain oxidative transformation pathways cannot be entirely ruled out. researchgate.net

Understanding the transition states in reactions involving this compound is essential for predicting reaction rates and mechanisms. Transition state analysis, often performed using computational chemistry methods, provides insights into the geometry and energy of the highest energy point along the reaction coordinate.

For the formation of this compound via acetylation, the reaction likely proceeds through a tetrahedral transition state. The nucleophilic attack of the amine on the carbonyl carbon of the acetylating agent leads to a high-energy intermediate which then collapses to form the amide and a leaving group. The stability of this transition state is influenced by steric and electronic factors of both the amine and the acetylating agent.

In transformation reactions, such as hydrolysis, the transition state would involve the attack of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) on the carbonyl carbon of the acetate (B1210297) group. The nature of the transition state will determine the reaction's susceptibility to acid or base catalysis.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For this compound, such studies are crucial for process optimization and understanding its stability.

The rate law for a reaction expresses the relationship between the rate of the reaction and the concentrations of the reactants. For the formation of this compound from di(2-hydroxy-n-propyl)amine and an acetylating agent, a plausible rate law would be:

Rate = k[di(2-hydroxy-n-propyl)amine]ⁿ[acetylating agent]ᵐ

The following interactive data table presents hypothetical rate constants for the formation of this compound under different conditions.

| Temperature (°C) | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | Acetonitrile | 0.05 |

| 25 | Dichloromethane | 0.03 |

| 50 | Acetonitrile | 0.20 |

| 50 | Dichloromethane | 0.12 |

Note: The data in this table is illustrative and based on typical values for amine acylation reactions.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined from the temperature dependence of the rate constant using the Arrhenius equation. Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insights into the transition state. nih.gov

For the hydrolysis of this compound, the activation energy would reflect the energy barrier for the nucleophilic attack on the ester carbonyl group. The entropy of activation would provide information about the degree of order in the transition state compared to the reactants.

Below is an interactive data table with hypothetical activation parameters for the hydrolysis of this compound.

| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

| Acid-catalyzed hydrolysis | 65 | 62.5 | -80 | 86.3 |

| Base-catalyzed hydrolysis | 55 | 52.5 | -95 | 80.8 |

Note: The data in this table is illustrative and intended to represent plausible values for ester hydrolysis.

Influence of Steric and Electronic Factors on this compound Reactivity

Extensive research into publicly available scientific literature and chemical databases has revealed a significant lack of specific mechanistic and kinetic data for the compound this compound. While general principles of amine reactivity are well-established, detailed studies focusing on the influence of steric and electronic factors specifically on this compound could not be located.

The reactivity of secondary amines is broadly understood to be governed by a combination of steric and electronic effects. Steric hindrance, arising from the bulk of the substituents on the nitrogen atom, can impede the approach of reactants, thereby slowing down reaction rates. Conversely, the electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the nucleophilicity of the amine. Electron-donating groups enhance the electron density on the nitrogen, increasing its nucleophilicity and generally accelerating reactions with electrophiles. Electron-withdrawing groups have the opposite effect.

In the case of this compound, the two 2-acetoxy-n-propyl groups attached to the nitrogen atom would be expected to play a crucial role in its reactivity profile. The propyl chains contribute to the steric bulk around the nitrogen atom. The acetoxy groups, with their carbonyl functionalities, are moderately electron-withdrawing, which would be expected to decrease the nucleophilicity of the amine compared to a simpler dialkylamine like di-n-propylamine.

However, without specific experimental data from kinetic studies, any discussion of the precise quantitative effects of these steric and electronic factors on the reaction rates and mechanisms of this compound remains speculative. Detailed research findings, including data tables from such investigations, are not available in the reviewed sources. Therefore, a thorough and scientifically accurate analysis as per the requested outline cannot be provided at this time.

Theoretical and Computational Chemistry of Di 2 Acetoxy N Propyl Amine

Molecular Structure and Conformation Analysis

This section would focus on the three-dimensional arrangement of the atoms in Di(2-acetoxy-n-propyl)amine and the different spatial orientations, or conformations, the molecule can adopt.

Quantum Mechanical Calculations (DFT, Ab Initio)

To determine the most stable structure of this compound, researchers would employ quantum mechanical calculations. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve the Schrödinger equation for the molecule, providing optimized geometric parameters. mdpi.com

A typical output from these calculations would be a table of optimized bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Illustrative Data Table (Hypothetical Data)

| Parameter | Atoms Involved | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| C=O | 1.21 Å | |

| C-O | 1.34 Å | |

| Bond Angle | C-N-C | 112.5° |

| O=C-O | 125.0° |

| Dihedral Angle | C-C-N-C | 178.5° |

Conformational Isomers and Energy Minimization

Molecules are not static; they can rotate around their single bonds, leading to various conformational isomers. Computational chemists would perform a conformational analysis to identify the different possible shapes of this compound. This process involves systematically rotating bonds and calculating the energy of each resulting conformation. The goal is to find the global energy minimum—the most stable conformation—as well as other low-energy, stable conformers. The relative energies of these isomers determine their population at a given temperature.

Electronic Structure and Properties

This area of study would investigate how electrons are distributed within the this compound molecule, which is fundamental to understanding its reactivity.

HOMO-LUMO Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. mdpi.comthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. mdpi.comnih.gov

Illustrative Data Table (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. nih.gov This map is invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

Charge Distribution and Mulliken Atomic Charges

Understanding how electric charge is distributed across the atoms in this compound is crucial for explaining its polarity and intermolecular interactions. The Mulliken population analysis is one method used to calculate the partial charge on each atom in a molecule. uni-muenchen.de These charges provide a quantitative measure of the local electron density and can help identify reactive sites within the molecule. researchgate.net

Illustrative Data Table (Hypothetical Data)

| Atom | Element | Mulliken Charge (e) |

|---|---|---|

| N1 | Nitrogen | -0.58 |

| O1 | Oxygen (C=O) | -0.45 |

| O2 | Oxygen (C-O) | -0.39 |

Computational Prediction of Spectroscopic Parameters

Currently, there is a notable absence of specific published computational studies predicting the spectroscopic parameters of this compound. However, the application of modern computational chemistry methods would allow for the theoretical determination of its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. For instance, DFT calculations, which balance accuracy with computational cost, are widely used to predict the chemical shifts of ¹H and ¹³C NMR spectra. docbrown.info These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info

Similarly, computational methods can predict the vibrational frequencies that would be observed in an IR spectrum. arxiv.orgchemrxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonic effects and other limitations of the theoretical model. chemrxiv.org The predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups within this compound, such as the C=O and C-O stretches of the acetate (B1210297) groups, and the C-N and N-H (if present as a secondary amine) vibrations. docbrown.infoucalgary.ca

Advanced approaches, including machine learning models, are also emerging as powerful tools for the rapid and accurate prediction of spectroscopic data from a molecule's 3D structure. arxiv.org These models are trained on large datasets of experimental and calculated spectra and can offer a significant speed advantage over traditional quantum chemical calculations. arxiv.orgchemrxiv.org

While specific data for this compound is not available, the table below provides a hypothetical representation of the types of spectroscopic data that could be generated through such computational predictions.

| Spectroscopic Parameter | Predicted Value Range | Associated Functional Group/Atom |

| ¹H NMR Chemical Shift (ppm) | 0.8 - 1.2 | -CH₃ (propyl) |

| ¹H NMR Chemical Shift (ppm) | 1.9 - 2.2 | -C(O)CH₃ (acetyl) |

| ¹H NMR Chemical Shift (ppm) | 2.5 - 3.5 | -CH₂-N- |

| ¹H NMR Chemical Shift (ppm) | 4.8 - 5.2 | -CH(OAc)- |

| ¹³C NMR Chemical Shift (ppm) | 10 - 20 | -CH₃ (propyl) |

| ¹³C NMR Chemical Shift (ppm) | 20 - 30 | -C(O)CH₃ (acetyl) |

| ¹³C NMR Chemical Shift (ppm) | 45 - 60 | -CH₂-N- |

| ¹³C NMR Chemical Shift (ppm) | 65 - 75 | -CH(OAc)- |

| ¹³C NMR Chemical Shift (ppm) | 170 - 175 | C=O (acetyl) |

| IR Absorption (cm⁻¹) | 2850 - 3000 | C-H stretching |

| IR Absorption (cm⁻¹) | 1735 - 1750 | C=O stretching (ester) |

| IR Absorption (cm⁻¹) | 1200 - 1250 | C-O stretching (ester) |

| IR Absorption (cm⁻¹) | 1000 - 1200 | C-N stretching |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual computational predictions would provide more precise values.

Reaction Mechanism Simulations and Energetics

Detailed reaction mechanism simulations and the associated energetics for reactions involving this compound have not been specifically reported in the scientific literature. However, computational chemistry provides a robust framework for investigating the potential reaction pathways of this molecule, such as its synthesis or decomposition.

Computational studies on related amine compounds, like propylamine (B44156), have been performed to explore unimolecular and bimolecular decomposition mechanisms. nih.govresearchgate.net Similar approaches could be applied to this compound to understand its reactivity. These simulations typically employ quantum mechanical methods to map out the potential energy surface of a reaction.

Transition State Characterization

A crucial aspect of simulating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Reaction Coordinate Diagrams

Once the energies of the reactants, products, and any intermediates and transition states have been calculated, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur as the reaction progresses. The x-axis represents the reaction coordinate (a measure of the progress of the reaction), and the y-axis represents the potential energy.

For a hypothetical reaction, the reaction coordinate diagram would allow for a detailed analysis of the reaction's feasibility and mechanism. For example, in a multi-step reaction, the rate-determining step would be the one with the highest activation energy barrier.

The table below illustrates the kind of energetic data that would be generated from a computational study of a hypothetical reaction involving this compound.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 | + Activation Energy 1 |

| Intermediate | + Reaction Energy of Intermediate |

| Transition State 2 | + Activation Energy 2 |

| Products | + Overall Reaction Energy |

Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations for a defined reaction.

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, detailed research findings and spectroscopic data for the compound this compound are not available in published resources. The synthesis and subsequent analytical characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy, of this particular molecule have not been documented in the accessible scientific domain.

Therefore, it is not possible to provide the requested detailed analysis, including data tables for ¹H NMR, ¹³C NMR, 2D NMR, and vibrational spectroscopy, as per the specified outline. The generation of scientifically accurate and verifiable content requires existing research data, which, in this case, could not be located for "this compound."

To fulfill a request of this nature, published studies containing the synthesis and characterization of the compound would be necessary to extract and present the required spectroscopic data and its interpretation. Without such foundational research, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and citation of research findings.

Advanced Spectroscopic and Analytical Characterization of Di 2 Acetoxy N Propyl Amine

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the structural elucidation and quantification of organic molecules. For a compound like Di(2-acetoxy-n-propyl)amine, a combination of MS techniques coupled with chromatographic separation would be essential for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC-MS analysis, potentially after derivatization to increase volatility, though the acetyl groups may provide sufficient volatility. researchgate.net The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern crucial for its identification.

Expected Fragmentation Pattern: Under typical EI conditions (70 eV), the molecular ion ([M]⁺) may be observed, albeit potentially at low abundance. The fragmentation pattern would likely be dominated by cleavages at the ester and amine functionalities. Key expected fragmentation pathways include:

Loss of an acetoxy group: A neutral loss of CH₃COO• (59 Da) or acetic acid (CH₃COOH, 60 Da) is a common pathway for acetylated compounds. nih.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the formation of a stable iminium ion. For this compound, this would result in a prominent ion.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

The resulting mass spectrum would serve as a chemical fingerprint for the molecule. chemguide.co.uk

Table 1: Predicted Major Mass Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Fragmentation Pathway |

| 259 | [M]⁺ | Molecular Ion |

| 200 | [M - CH₃COO]⁺ | Loss of acetoxy radical |

| 199 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid |

| 158 | [CH₃COOCH(CH₃)CH₂NHCH₂CH(CH₃)]⁺ | Alpha-cleavage and rearrangement |

| 116 | [CH₃COOCH(CH₃)CH₂NH₂]⁺ | Cleavage of one N-propyl-acetate arm |

| 86 | [CH₂=N⁺H-CH₂CH(CH₃)OCOCH₃] | Iminium ion from alpha-cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion |

Note: This table is predictive and based on common fragmentation patterns of similar functional groups.

For less volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov this compound, being a polar molecule, is well-suited for LC-MS analysis, particularly using reversed-phase chromatography coupled with an electrospray ionization (ESI) source.

Ionization and Detection: In positive-ion ESI, the secondary amine group would be readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 260. Tandem mass spectrometry (MS/MS) of this precursor ion would be used for structural confirmation. The fragmentation in MS/MS (induced by collision-induced dissociation, CID) would likely involve the neutral loss of acetic acid (60 Da) as a primary pathway. nih.gov

Table 2: Predicted LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Transition |

| 260.18 | 200.16 | 60.02 | [M+H]⁺ → [M+H - CH₃COOH]⁺ |

| 260.18 | 140.14 | 120.04 | [M+H]⁺ → [M+H - 2(CH₃COOH)]⁺ |

| 200.16 | 140.14 | 60.02 | [M+H - CH₃COOH]⁺ → [M+H - 2(CH₃COOH)]⁺ |

Note: These transitions are predictive and would require experimental verification.

The development of a multiple reaction monitoring (MRM) method in LC-MS/MS would allow for highly sensitive and selective quantification of the compound in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a compound and for identifying unknowns. nih.govacs.org For this compound (C₁₂H₂₃NO₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 260.1805 Da. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, could measure this mass with an accuracy of a few parts per million (ppm). scirp.orgscirp.org This high accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is crucial for the accurate analysis of this compound, especially when it is part of a mixture.

The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com However, since this compound is an acylated derivative, its basicity is reduced, which should improve its chromatographic behavior. researchgate.net

Column and Conditions: A mid-polarity capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase, would likely provide good separation. nih.gov The use of a deactivated column is recommended to minimize interactions with any residual silanol (B1196071) groups. labrulez.com A temperature-programmed analysis would be necessary to ensure the elution of this relatively high-boiling-point compound as a sharp peak.

Table 3: Typical GC Conditions for the Analysis of Acylated Amines

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer or Flame Ionization Detector (FID) |

Note: These conditions are illustrative and would need to be optimized for the specific application.

Liquid chromatography is a versatile technique for separating a wide range of compounds, including polar molecules like amines. libretexts.org The analysis of basic compounds such as amines can sometimes be problematic due to strong interactions with the silica-based stationary phases, leading to poor peak shape. silicycle.com

Reversed-Phase LC: Reversed-phase HPLC or UHPLC would be the most common approach. A C18 column is a standard choice. To achieve good peak shape for the amine, the mobile phase pH needs to be controlled. waters.com Using a mobile phase with a low pH (e.g., using formic acid as an additive) would ensure the secondary amine is protonated, which can improve peak shape. Alternatively, a high pH mobile phase with a pH-stable column (like a hybrid silica (B1680970) column) could be used to analyze the compound in its neutral form, which can increase retention. waters.com

HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which can provide good retention for polar analytes that are not well-retained in reversed-phase chromatography.

Table 4: Typical Reversed-Phase LC Conditions for Amine Analysis

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometer |

Note: These conditions are a starting point and would require optimization.

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC) is a powerful liquid chromatography technique for characterizing the molar mass distribution of polymers. The separation mechanism is based on the hydrodynamic volume of the polymer molecules in solution. Larger molecules, which explore less of the pore volume of the stationary phase, elute earlier, while smaller molecules penetrate more of the pores and elute later. wikipedia.orgpaint.org This method is crucial for analyzing polymers functionalized with or derived from this compound, providing insights into their molecular weight averages (Mn, Mw) and polydispersity index (PDI).

The analysis of amine-containing polymers by SEC can be challenging due to potential interactions between the basic amine groups and the stationary phase packing material. chromatographyonline.com These interactions can lead to peak tailing and inaccurate molar mass determination. To mitigate these effects, specialized columns and mobile phases are employed. For instance, polymethacrylate-based columns with a cationically modified surface can be used to repel the cationic polymer, ensuring separation occurs purely by a size-exclusion mechanism. chromatographyonline.com Alternatively, the addition of salts or organic modifiers to the mobile phase is a common strategy to suppress ionic interactions. chromatographyonline.com

In a hypothetical analysis of a polymer containing this compound moieties, a suitable SEC system would consist of polar gel columns and a mobile phase such as methanol (B129727) or an aqueous buffer containing a salt like sodium nitrate. nih.gov Detection is typically achieved using a combination of detectors, including a differential refractive index (DRI) detector for concentration, a UV-Vis detector if the polymer has a chromophore, and a multi-angle light scattering (MALS) detector for the direct determination of absolute molar mass without the need for column calibration with standards. nih.gov

Table 1: Illustrative SEC Conditions for Analysis of a this compound-Functionalized Polymer

| Parameter | Condition | Purpose |

| Column Set | 2 x PolarGel-M (300 x 7.5 mm) | Provides separation across a broad range of molar masses. |

| Mobile Phase | 0.1 M NaNO₃ in Methanol | Methanol solubilizes the polymer; NaNO₃ suppresses ionic interactions. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and optimal peak shape. |

| Temperature | 35 °C | Maintains constant mobile phase viscosity and improves reproducibility. |

| Detectors | DRI, MALS, UV (220 nm) | Provides concentration, absolute molar mass, and presence of specific chromophores. |

| Calibration | Polystyrene standards | Used to create a calibration curve for relative molar mass determination if MALS is not used. |

Asymmetric Flow Field-Flow Fractionation (AF4) for Particle Characterization

Asymmetric Flow Field-Flow Fractionation (AF4) is a separation technique that fractionates macromolecules and particles based on their hydrodynamic size. wikipedia.org Unlike SEC, AF4 is an open-channel technique, meaning there is no stationary phase packing. This makes it particularly suitable for characterizing large aggregates, nanoparticles, or sensitive biomolecules that might interact with or be sheared by SEC column materials. wikipedia.orgnih.gov The separation occurs in a thin, ribbon-like channel where a cross-flow field is applied perpendicular to the direction of the channel flow. This cross-flow forces analytes towards a semi-permeable accumulation wall, creating a concentration gradient. Smaller particles with higher diffusion coefficients equilibrate further into the channel, where the parabolic channel flow has a higher velocity, and are thus eluted earlier than larger particles. youtube.com

AF4 is highly versatile and can be used to characterize potential aggregates or nanoparticle formulations involving this compound. For instance, if the compound is formulated into polymeric nanocarriers for drug delivery, AF4 coupled with MALS and DRI detectors can provide detailed information on particle size distribution, radius of gyration (Rg), and particle concentration. nih.goveuropa.eu The technique is also effective for stability studies, as it can separate and quantify monomeric species from aggregates that may form over time or under stress conditions. wiley.com The gentle separation conditions ensure that delicate structures are preserved during analysis. digitellinc.com

Table 2: Typical AF4 Operating Parameters for Characterizing this compound Aggregates

| Parameter | Setting | Rationale |

| Channel | Trapezoidal, 350 µm spacer | Standard geometry for macromolecule and nanoparticle separation. |

| Membrane | Regenerated Cellulose, 10 kDa MWCO | Low-adsorption material suitable for a wide range of analytes. |

| Carrier Liquid | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological conditions, relevant for biomedical applications. |

| Channel Flow | 1.0 mL/min | Carries the separated sample to the detectors. |

| Cross Flow | 3.0 mL/min (initial), gradient to 0.1 mL/min | The primary separation force; a gradient allows for the elution of a wide size range. |

| Injection Volume | 20 µL | A typical volume for analytical-scale AF4. |

| Detectors | MALS, DRI, UV | For determination of molar mass, size, concentration, and composition. |

Thermal Analysis

Thermal analysis techniques are essential for determining the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. nih.gov For a compound like this compound, DSC analysis would reveal its melting point (Tm) and the associated enthalpy of fusion (ΔHf), providing information on its purity and crystalline structure. If the compound can exist in an amorphous state, a glass transition temperature (Tg) might also be observed.